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Executive Summary

Neuroendocrine tumors (NETS) are a heterogeneous group of malignancies characterized by
their expression of neuroendocrine markers. High-grade neuroendocrine carcinomas, a subset
of NETSs, are particularly aggressive and have limited treatment options following first-line
therapy. A growing body of evidence points to the epigenetic regulator, Lysine-Specific
Demethylase 1 (LSD1/KDM1A), as a key driver of the neuroendocrine phenotype and a
promising therapeutic target. ladademstat (ORY-1001), a potent and selective irreversible
inhibitor of LSD1, is currently under clinical investigation for the treatment of various cancers,
including neuroendocrine carcinomas. This technical guide provides an in-depth overview of
the preclinical and clinical validation of LSD1 as a therapeutic target in NETs, with a focus on
iadademstat.

Introduction: ladademstat and the Role of LSD1 in
Cancer

ladademstat is an orally bioavailable small molecule that acts as a highly selective and potent
covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is
a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in
transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3
at lysine 4 (H3K4me1/2) and lysine 9 (H3K9mel/2).
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LSD1's role in cancer is multifaceted. It is frequently overexpressed in a wide range of solid
and hematological malignancies and is often associated with a more aggressive phenotype
and poor prognosis.[2] LSD1 contributes to tumorigenesis by:

e Maintaining a stem-like state: LSD1 is crucial for the maintenance of cancer stem cells, a
subpopulation of tumor cells responsible for tumor initiation, progression, and resistance to
therapy.[1]

e Regulating oncogenic transcriptional programs: LSD1 is a key component of several
transcriptional repressor and activator complexes. By modulating histone methylation, it can
silence tumor suppressor genes or activate oncogenes.

e Promoting neuroendocrine differentiation: In several cancer types, including prostate and
lung cancer, LSD1 has been shown to be a critical driver of the neuroendocrine phenotype,
which is often associated with therapy resistance and aggressive disease.

ladademstat's mechanism of action is twofold. It not only inhibits the catalytic demethylase
activity of LSD1 but also disrupts its scaffolding function, preventing it from interacting with key
transcription factors.[1] In hematological malignancies, iadademstat has been shown to disrupt
the interaction between LSD1 and GFI-1, a key regulator of hematopoietic differentiation.[1] In
neuroendocrine tumors, a similar disruption of the interaction with the transcription factor
INSML1 is believed to be a key part of its anti-tumor activity.

Rationale for Targeting LSD1 in Neuroendocrine
Tumors

The rationale for targeting LSD1 in neuroendocrine tumors is based on the enzyme's central
role in maintaining the neuroendocrine cell fate. Many high-grade neuroendocrine carcinomas
are dependent on the activity of key lineage-specific transcription factors, such as Achaete-
scute homolog 1 (ASCL1) and Neurogenic differentiation factor 1 (NEUROD1).[3]

The signaling pathway involving LSD1 in small cell lung cancer (SCLC), a high-grade
neuroendocrine carcinoma, has been elucidated and provides a strong model for other NETSs.
In this context, LSD1 is recruited by the transcription factor Insulinoma-associated protein 1
(INSM1). The LSD1/INSM1 complex represses the expression of the NOTCH1 receptor and its
downstream target HES1.[4] The NOTCH signaling pathway is a known tumor suppressor in
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SCLC. By repressing NOTCH signaling, the LSD1/INSM1 complex allows for the high
expression of ASCL1 and NEURODZ1, which are the master regulators of the neuroendocrine
phenotype and drive tumor progression.[4]

ladademstat, by inhibiting LSD1, is proposed to disrupt the LSD1/INSM1 interaction. This
leads to the reactivation of the NOTCH signaling pathway, resulting in the downregulation of
ASCL1 and NEUROD1, a loss of the neuroendocrine phenotype, and subsequent tumor
growth inhibition.[4]
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Caption: LSD1 Signaling Pathway in Neuroendocrine Tumors.
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Preclinical Evidence for ladademstat in
Neuroendocrine Tumors

The preclinical validation of LSD1 inhibition as a therapeutic strategy for neuroendocrine
tumors comes from in vitro and in vivo studies, primarily in SCLC and neuroendocrine prostate

cancer models.

In Vitro Studies

A comparative in vitro study of ten different LSD1 inhibitors, including five clinical-stage
candidates, was conducted. ladademstat was found to be the most potent of the inhibitors
tested.[5] The study assessed the efficacy of these inhibitors against the NCI-H510A SCLC cell
line.

NCI-H510A Cell
Compound Type LSD1 IC50 (nM) o

Viability IC50 (nM)
ladademstat Clinical <1 1.6
GSK-2879552 Clinical 12 18
IMG-7289 Clinical 19 43
CC-90011 Clinical 1.3 2.5
SP-2577 Clinical 22 26

Table adapted from a 2021 publication on in vitro comparison of LSD1 inhibitors.[5]

In Vivo Studies

While specific in vivo data for iadademstat in a wide range of NET patient-derived xenograft
(PDX) models is not extensively published, studies on other potent LSD1 inhibitors in
neuroendocrine cancer models have demonstrated significant anti-tumor activity. For instance,
the LSD1 inhibitor bomedemstat has shown potent anti-tumor activity, including tumor
regressions, in PDX models of neuroendocrine prostate cancer.[4][6][7] This effect was linked
to the downregulation of the ASCL1-dependent neuroendocrine transcriptional program.[3][4][7]
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In SCLC PDX models, treatment with the LSD1 inhibitor ORY-1001 (iadademstat) led to the
activation of the NOTCH signaling pathway, suppression of ASCL1, and repression of SCLC
tumorigenesis.[8] In a chemoresistant PDX model, iadademstat induced complete and durable
tumor regression.[8]

These preclinical findings provide a strong rationale for the clinical development of
iadademstat in patients with high-grade neuroendocrine carcinomas.

Clinical Validation of ladademstat in
Neuroendocrine Tumors

The clinical validation of iadademstat in neuroendocrine tumors is currently being investigated
in a Phase Il basket study.

Ongoing Clinical Trial: NCT05420636

A key ongoing clinical trial is the NCT05420636 study, a Phase Il, open-label, non-randomized,
single-arm basket study evaluating the safety and efficacy of iadademstat in combination with
paclitaxel.[2][9][10]
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Trial Identifier NCT05420636

Phase 1

A Phase 2 Study of ladademstat in Combination

With Paclitaxel in Relapsed or Refractory Small

Title
Cell Lung Cancer and Extrapulmonary High
Grade Neuroendocrine Carcinomas
Fox Chase Cancer Center / Oryzon Genomics
Sponsor
S.A.
Intervention ladademstat + Paclitaxel

Patients with relapsed/refractory SCLC or
] ] extrapulmonary G3 Neuroendocrine
Patient Population _ .
Carcinomas who have been previously treated

with platinum-based chemotherapy.

) o To evaluate the efficacy in terms of response
Primary Objective
rate.

Status Ongoing

Data sourced from ClinicalTrials.gov and other public announcements.[2][9][10]

As this trial is ongoing, efficacy data for the neuroendocrine carcinoma cohort is not yet publicly
available. However, iadademstat has demonstrated promising clinical activity in other
malignancies. In a Phase Il trial in elderly, unfit patients with acute myeloid leukemia (AML),
iadademstat in combination with azacitidine showed an 81% objective response rate (ORR).

[1]

Experimental Protocols

This section outlines the general methodologies for key experiments used in the preclinical
validation of LSD1 inhibitors like iadademstat.

Patient-Derived Xenograft (PDX) Models
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Caption: Workflow for Patient-Derived Xenograft (PDX) Model Generation.
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Protocol:

e Tumor Acquisition: Fresh tumor tissue is obtained from patients with neuroendocrine tumors
under informed consent and institutional review board approval.[8][11][12]

e Tumor Processing: The tumor tissue is mechanically minced and enzymatically digested
(e.g., with collagenase and DNase I) to obtain a single-cell suspension.[11][12]

o Implantation: A defined number of tumor cells (e.g., 1 x 10"6) are suspended in a suitable
medium (e.g., Matrigel) and injected subcutaneously into the flanks of immunocompromised
mice (e.g., NOD scid gamma (NSG) mice).[8][11]

e Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 700-
1000 mm3). The tumors are then harvested, processed, and re-implanted into new cohorts of
mice for expansion and serial passaging.[8]

o Drug Efficacy Studies: Once stable PDX lines are established and expanded, mice are
randomized into treatment and control groups. Treatment with iadademstat (administered
orally) or vehicle is initiated, and tumor volume is measured regularly.[13][14] At the end of
the study, tumors are harvested for pharmacodynamic and biomarker analyses.

Chromatin Immunoprecipitation Sequencing (ChlP-seq)
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Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChiP-seq).
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Protocol:

o Cell Treatment and Crosslinking: Neuroendocrine tumor cells are treated with iadademstat
or vehicle control. Proteins are then cross-linked to DNA using formaldehyde.[15][16][17]

o Chromatin Shearing: The chromatin is fragmented into smaller pieces (typically 200-600 bp)
using sonication or enzymatic digestion.[15][16]

e Immunoprecipitation: An antibody specific to LSD1 is used to immunoprecipitate the LSD1-
DNA complexes.[15][17]

o DNA Purification: The cross-links are reversed, and the DNA is purified from the protein-DNA
complexes.[16][17]

» Library Preparation and Sequencing: The purified DNA fragments are prepared for
sequencing (ligation of adapters, PCR amplification), and sequenced using a next-
generation sequencing platform.[16][17]

o Data Analysis: The sequencing reads are aligned to a reference genome. Peak calling
algorithms are used to identify regions of the genome where LSD1 is bound. Downstream
analysis includes identifying genes near LSD1 binding sites and performing motif analysis to
identify potential co-factors.[18][19]

RNA Sequencing (RNA-seq)

Protocol:

o Cell Treatment and RNA Extraction: Neuroendocrine tumor cells or tissues from PDX models
are treated with iadademstat or vehicle control. Total RNA is then extracted using a suitable
kit.

o Library Preparation: The quality of the RNA is assessed, and sequencing libraries are
prepared. This typically involves poly(A) selection or ribosomal RNA depletion, followed by
RNA fragmentation, cDNA synthesis, and adapter ligation.[20][21]

e Sequencing: The prepared libraries are sequenced using a next-generation sequencing
platform.[21][22]
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o Data Analysis: The sequencing reads are aligned to a reference transcriptome. Gene
expression levels are quantified, and differential gene expression analysis is performed
between the iadademstat-treated and control groups to identify up- and down-regulated
genes and pathways.[19][21]

Conclusion and Future Directions

The targeting of LSD1 with iadademstat represents a promising therapeutic strategy for high-
grade neuroendocrine tumors. The strong preclinical rationale, based on LSD1's critical role in
maintaining the neuroendocrine phenotype, is supported by in vitro and in vivo data
demonstrating the anti-tumor activity of LSD1 inhibitors in relevant cancer models. The ongoing
clinical evaluation of iadademstat in combination with paclitaxel in patients with
relapsed/refractory neuroendocrine carcinomas will provide crucial insights into its clinical
efficacy and safety in this patient population with a high unmet medical need.

Future research should focus on:

« |dentifying predictive biomarkers of response to iadademstat in NETs to enable patient
stratification.

» Exploring rational combination strategies to enhance the efficacy of iadademstat and
overcome potential resistance mechanisms.

« Investigating the role of LSD1 inhibition in modulating the tumor microenvironment and its
potential synergy with immunotherapies.

The successful clinical development of iadademstat could offer a much-needed new
therapeutic option for patients with aggressive neuroendocrine tumors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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